Sar-Arg-Gly-Asp-Ser-Pro
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Overview
Description
Sar-Arg-Gly-Asp-Ser-Pro is a synthetic peptide composed of six amino acids: sarcosine, arginine, glycine, aspartic acid, serine, and proline. This peptide sequence is known for its bioactive properties and is often used in scientific research, particularly in the fields of biochemistry and cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sar-Arg-Gly-Asp-Ser-Pro typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (sarcosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, aspartic acid, serine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sar-Arg-Gly-Asp-Ser-Pro can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Sar-Arg-Gly-Asp-Ser-Pro has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of Sar-Arg-Gly-Asp-Ser-Pro involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that mediate cell adhesion and signaling. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that influence cell behavior, including migration, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro: Another bioactive peptide with similar properties.
Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro: A longer peptide with additional amino acids.
Ser-Asp-Gly-Arg-Gly: A shorter peptide with a similar sequence.
Uniqueness
Sar-Arg-Gly-Asp-Ser-Pro is unique due to the presence of sarcosine, which can influence the peptide’s stability and bioactivity. The specific sequence of amino acids also contributes to its unique binding properties and biological effects.
Properties
Molecular Formula |
C23H39N9O10 |
---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27) |
InChI Key |
KYOPEKNSPWYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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